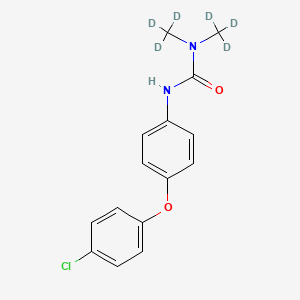

Chloroxuron-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H15ClN2O2 |

|---|---|

Molecular Weight |

296.78 g/mol |

IUPAC Name |

3-[4-(4-chlorophenoxy)phenyl]-1,1-bis(trideuteriomethyl)urea |

InChI |

InChI=1S/C15H15ClN2O2/c1-18(2)15(19)17-12-5-9-14(10-6-12)20-13-7-3-11(16)4-8-13/h3-10H,1-2H3,(H,17,19)/i1D3,2D3 |

InChI Key |

IVUXTESCPZUGJC-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Chloroxuron-d6: Application in Quantitative Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Chloroxuron-d6, focusing on its core properties and principal application in a research setting. It details the rationale for its use as an internal standard in quantitative analytical methodologies.

Core Concepts: Understanding Chloroxuron and Isotopic Labeling

1.1 Chloroxuron Overview

Chloroxuron is a phenylurea herbicide developed to control annual grasses, mosses, and broad-leaved weeds.[1][2] It functions by inhibiting photosynthesis at the photosystem II receptor site, which disrupts plant growth.[2][3] Historically, it was used on crops such as soybeans, onions, strawberries, and celery.[1] Chloroxuron is an odorless, colorless crystalline solid with low solubility in water.

1.2 The Role of Deuterium Labeling (d6)

This compound is a stable isotope-labeled (SIL) version of Chloroxuron, where six hydrogen atoms (H) have been replaced by deuterium (²H or D) atoms. Deuterium is a stable, non-radioactive isotope of hydrogen. This labeling results in a compound that is chemically identical to Chloroxuron but has a higher molecular weight.

The primary and critical use of this compound in research is as an internal standard (IS) for quantitative analysis. In techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the SIL internal standard is added in a known amount to samples. Because it behaves almost identically to the non-labeled analyte (the "native" Chloroxuron) during sample extraction, cleanup, and chromatographic separation, it can be used to accurately correct for any analyte loss during sample preparation and to compensate for variations in instrument response. This significantly improves the accuracy and precision of quantification.

Data Presentation: Chemical and Physical Properties

The following table summarizes and compares the key properties of Chloroxuron and its deuterated analog, this compound.

| Property | Chloroxuron | This compound | Data Source(s) |

| IUPAC Name | 3-[4-(4-chlorophenoxy)phenyl]-1,1-dimethylurea | 3-[4-(4-chlorophenoxy)phenyl]-1,1-di(methyl-d3)urea | |

| Molecular Formula | C₁₅H₁₅ClN₂O₂ | C₁₅H₉D₆ClN₂O₂ | |

| Molecular Weight | 290.75 g/mol | ~296.79 g/mol | |

| CAS Number | 1982-47-4 | 2030182-44-4 | |

| Appearance | Odorless, colorless powder or white crystals | Assumed to be a colorless or white solid | |

| Melting Point | 151-152 °C (304-306 °F) | Not specified; expected to be very similar to Chloroxuron | |

| Water Solubility | 4 mg/L | Not specified; expected to be very similar to Chloroxuron |

Primary Use in Research: A Methodological Deep Dive

The sole purpose of this compound in a research context is to serve as a robust internal standard for the precise quantification of Chloroxuron in complex matrices such as soil, water, food products, or biological samples.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for quantitative analysis using an internal standard like this compound with LC-MS/MS.

Experimental Protocol: Quantification of Chloroxuron in Soil

This section details a representative protocol for the analysis of Chloroxuron in a soil matrix using this compound as an internal standard, followed by LC-MS/MS analysis. This method is based on common pesticide analysis procedures like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

4.1 Materials and Reagents

-

Chloroxuron analytical standard

-

This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)

-

HPLC-grade acetonitrile, water, and methanol

-

Formic acid

-

Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

Centrifuge tubes (15 mL and 50 mL)

-

Vortex mixer and centrifuge

-

Syringe filters (0.22 µm)

4.2 Preparation of Standards

-

Stock Solutions: Prepare individual stock solutions of Chloroxuron and this compound in acetonitrile (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix extract with varying concentrations of Chloroxuron (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Spiking: Spike each calibration standard and all unknown samples with a constant concentration of this compound (e.g., 25 ng/mL).

4.3 Sample Preparation (QuEChERS Method)

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute.

-

Spike the sample with the this compound internal standard solution and briefly vortex.

-

Add 10 mL of acetonitrile to the tube.

-

Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl), seal tightly, and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rpm for 5 minutes. The top layer is the acetonitrile extract.

4.4 Dispersive SPE (d-SPE) Cleanup

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing appropriate sorbents (e.g., MgSO₄ and PSA to remove water and interfering compounds).

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

4.5 LC-MS/MS Analysis

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid.

-

MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Monitor at least two specific precursor-product ion transitions for both Chloroxuron and this compound to ensure identity and accurate quantification.

-

Example (illustrative):

-

Chloroxuron: Q1 291.1 -> Q3 72.1 (quantifier), Q1 291.1 -> Q3 246.0 (qualifier)

-

This compound: Q1 297.1 -> Q3 78.1 (quantifier)

-

-

4.6 Data Analysis and Quantification

-

Integrate the peak areas for the specified MRM transitions for both the native analyte and the internal standard in all standards and samples.

-

Calculate the response ratio (Area of Chloroxuron / Area of this compound) for each standard and sample.

-

Construct a calibration curve by plotting the response ratio against the concentration of Chloroxuron for the calibration standards.

-

Determine the concentration of Chloroxuron in the unknown samples by interpolating their response ratios from the linear regression of the calibration curve.

References

In-Depth Technical Guide to the Synthesis and Commercial Availability of Chloroxuron-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of Chloroxuron-d6, an isotopically labeled analog of the herbicide Chloroxuron. This document is intended to serve as a valuable resource for researchers in agrochemistry, environmental science, and drug metabolism studies who require a stable-labeled internal standard for quantitative analysis.

Introduction

Chloroxuron, chemically known as 3-[4-(4-chlorophenoxy)phenyl]-1,1-dimethylurea, is a phenylurea herbicide used to control broadleaf weeds and annual grasses in various crops.[1][2][3] The use of its deuterated analog, this compound, in which the six hydrogen atoms of the two methyl groups are replaced with deuterium, is crucial for accurate quantification in complex matrices by isotope dilution mass spectrometry. The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal internal standard.[4]

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on general principles of organic chemistry and analogous reactions for deuterated phenylurea compounds, a feasible synthetic pathway can be proposed. The most direct and efficient method involves the reaction of a key intermediate, 4-(4-chlorophenoxy)phenyl isocyanate, with commercially available dimethylamine-d6 hydrochloride.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available precursors:

-

Synthesis of 4-(4-chlorophenoxy)phenyl isocyanate: This intermediate is commercially available but can also be synthesized from 4-(4-chlorophenoxy)aniline. The aniline derivative can be reacted with phosgene or a phosgene equivalent, such as triphosgene, to yield the corresponding isocyanate.[5]

-

Reaction with Dimethylamine-d6: The 4-(4-chlorophenoxy)phenyl isocyanate is then reacted with dimethylamine-d6 (or its hydrochloride salt in the presence of a base) to yield the final product, this compound. This is a nucleophilic addition reaction where the nitrogen atom of the deuterated dimethylamine attacks the electrophilic carbon of the isocyanate group.

Detailed Experimental Protocol

The following is a putative experimental protocol for the synthesis of this compound. This protocol is based on established chemical reactions for the formation of ureas from isocyanates and amines.

Materials and Reagents:

-

4-(4-chlorophenoxy)phenyl isocyanate

-

Dimethylamine-d6 hydrochloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Preparation of Dimethylamine-d6 free base: In a round-bottom flask, dissolve dimethylamine-d6 hydrochloride in a minimal amount of water. Cool the solution in an ice bath and add a stoichiometric equivalent of a strong base (e.g., sodium hydroxide) to liberate the free amine. The free dimethylamine-d6 can then be extracted into a suitable organic solvent like diethyl ether. Dry the organic extract over anhydrous sodium sulfate. Alternatively, and more conveniently, the reaction can be performed directly with the hydrochloride salt using an excess of a tertiary amine base like triethylamine in the reaction mixture.

-

Reaction: In a separate dry, nitrogen-flushed round-bottom flask, dissolve 4-(4-chlorophenoxy)phenyl isocyanate (1.0 equivalent) in anhydrous THF. To this solution, add triethylamine (1.1 equivalents).

-

Slowly add a solution of dimethylamine-d6 (1.05 equivalents) in anhydrous THF to the isocyanate solution at room temperature with stirring.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed for further purification.

Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show the absence of signals corresponding to the N,N-dimethyl protons, confirming successful deuteration. The aromatic proton signals should be consistent with the Chloroxuron structure.

-

¹³C NMR will show signals consistent with the carbon skeleton of Chloroxuron.

-

²H NMR (Deuterium NMR) will show a signal corresponding to the deuterium atoms of the dimethyl-d6 group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the deuterated compound. The molecular ion peak should correspond to the calculated mass of C₁₅H₉D₆ClN₂O₂. The isotopic pattern will also be characteristic of a molecule containing one chlorine atom and six deuterium atoms.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

Commercial Availability

As of the date of this guide, this compound is not widely available as a stock catalog item from major chemical suppliers. However, its synthesis can be outsourced to companies specializing in custom isotopic labeling.

Custom Synthesis Services:

Several companies offer custom synthesis of stable isotope-labeled compounds, including deuterated small molecules. Researchers seeking to obtain this compound can contact these vendors with their specific requirements for purity and quantity. When requesting a quote, it is helpful to provide the chemical structure, desired isotopic enrichment (typically >98 atom % D), and the required amount.

Potential Suppliers for Custom Synthesis:

| Company | Service |

| Cambridge Isotope Laboratories, Inc. | Custom synthesis of stable isotope-labeled compounds. |

| Toronto Research Chemicals | Custom synthesis and catalog of labeled compounds. |

| Alsachim | Custom synthesis of stable isotope-labeled standards. |

| Simson Pharma Limited | Supplier of stable isotope-labeled products. |

| Biosynth | Supplier of deuterated compounds, including Dimethyl-d6-amine HCl. |

| MedChemExpress | Supplier of deuterated compounds, including Dimethylamine-d6 hydrochloride. |

Availability of Key Precursors:

The key starting materials for the proposed synthesis are commercially available:

| Precursor | CAS Number | Potential Suppliers |

| 4-Chlorophenyl isocyanate | 104-12-1 | Sigma-Aldrich, TCI, Alfa Aesar |

| Dimethylamine-d6 hydrochloride | 53170-19-7 | Cambridge Isotope Laboratories, Inc., Sigma-Aldrich, Biosynth, Simson Pharma Limited |

Data Presentation

Table 1: Physicochemical Properties of Chloroxuron and this compound

| Property | Chloroxuron | This compound (Calculated) |

| Molecular Formula | C₁₅H₁₅ClN₂O₂ | C₁₅H₉D₆ClN₂O₂ |

| Molar Mass | 290.75 g/mol | 296.80 g/mol |

| Appearance | Odorless, colorless powder or white crystals | Expected to be similar |

| Melting Point | 151-152 °C | Expected to be similar |

Table 2: Key Analytical Data for this compound Characterization

| Analytical Technique | Expected Result |

| ¹H NMR | Absence of singlet at ~3.0 ppm (N(CH₃)₂). Aromatic signals consistent with the parent compound. |

| ²H NMR | Singlet corresponding to the -N(CD₃)₂ group. |

| High-Resolution MS | [M+H]⁺ ion at m/z corresponding to C₁₅H₁₀D₆ClN₂O₂⁺. |

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Signaling Pathway (Illustrative for Herbicide Action)

While this compound is primarily used as an analytical standard, the mechanism of action of the parent compound, Chloroxuron, involves the inhibition of photosynthesis. The following diagram illustrates this general pathway for phenylurea herbicides.

Caption: Inhibition of Photosystem II by Chloroxuron.

References

The Environmental Fate of Chloroxuron: A Technical Guide to Its Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxuron, a phenylurea herbicide, has been utilized for the selective pre- and post-emergence control of annual grasses and broad-leaved weeds in various crops.[1] Understanding its environmental degradation is crucial for assessing its ecological impact and persistence. This technical guide provides an in-depth overview of the abiotic and biotic degradation pathways of Chloroxuron, its transformation products, and the methodologies employed in its degradation studies.

Abiotic Degradation Pathways

Chloroxuron is susceptible to degradation in the environment through abiotic processes, primarily photodegradation and hydrolysis.[1]

Photodegradation

Chloroxuron is sensitive to light and can be decomposed by UV radiation.[1] Photodegradation proceeds through several reactions, including demethylation, dearylation, and dechlorination, as well as photooxidation. These processes lead to the formation of hydroxylated compounds and chlorophenol derivatives.[1] Under laboratory conditions using a 300W ultraviolet source, a 90% loss of Chloroxuron was observed within 13 hours.[1] The photolysis half-life of Chloroxuron in natural or artificial light (>250 nm) is reported to be less than 0.04 days.

Hydrolysis

Chloroxuron is stable under normal conditions but undergoes hydrolysis to 4-(p-chlorophenoxy)aniline in the presence of strong acids and alkalis. However, the rate of hydrolysis is generally slow. No significant hydrolysis was observed at 30°C at a pH of 1. The hydrolysis half-life of Chloroxuron is estimated to be very long, ranging from 1208 to 4583 days, although the specific pH and temperature conditions for this range are not fully detailed in the available literature.

Biotic Degradation Pathway

The primary route of Chloroxuron degradation in the environment is through the action of soil microorganisms. The degradation process is generally slow, contributing to a relatively long soil half-life.

Microbial Degradation in Soil

Soil microorganisms, including bacteria, are capable of metabolizing Chloroxuron. The main biotic degradation pathway involves a sequential N-demethylation of the dimethylurea side chain, followed by hydrolysis.

The initial step is the removal of one methyl group to form the monomethylated derivative , N'-(4-(4-chlorophenoxy)phenyl)-N-methylurea. Subsequent demethylation leads to the demethylated derivative , N'-(4-(4-chlorophenoxy)phenyl)urea. Finally, hydrolysis of the urea linkage results in the formation of 4-(4-chlorophenoxy)aniline . Some studies have also reported the formation of dimethylated derivatives. The overall process leads to the eventual mineralization of the herbicide.

Quantitative Degradation Data

The persistence of Chloroxuron in the environment is often expressed in terms of its half-life (DT50), which can vary depending on environmental conditions.

| Matrix | Condition | Half-life (DT50) | Reference |

| Soil | Field dissipation (recommended) | 45 days | |

| Soil | Field dissipation (range) | 30 - 60 days | |

| Silt Loam Soil | Aerobic | 110 days | |

| Water | Photolysis (natural/artificial light >250nm) | < 0.04 days | |

| Water | Hydrolysis | 1208 - 4583 days |

Degradation Pathways and Experimental Workflow Diagrams

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of Chloroxuron degradation. Below are generalized methodologies based on common practices for pesticide degradation studies.

Microbial Degradation in Soil (Based on Ross and Tweedy, 1973)

This protocol is a generalized representation of the study that investigated the N-demethylation of Chloroxuron by soil microorganisms.

1. Soil Collection and Preparation:

-

Collect soil samples from relevant agricultural fields (e.g., Louisiana and Indiana soils as in the original study).

-

Sieve the soil to remove large debris and homogenize.

-

Characterize the soil properties (pH, organic matter content, texture).

2. Incubation:

-

Weigh a defined amount of soil into incubation flasks.

-

Fortify the soil with a known concentration of Chloroxuron, often using a radiolabeled compound (e.g., ¹⁴C-Chloroxuron) to facilitate tracking of the parent compound and its metabolites.

-

Adjust the soil moisture to a specified level (e.g., 60% of field capacity).

-

Incubate the flasks in the dark at a constant temperature (e.g., 25°C) under aerobic conditions.

-

Include sterile control flasks (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation.

3. Sampling and Extraction:

-

At predetermined time intervals, collect triplicate soil samples from the incubation flasks.

-

Extract the soil samples with an appropriate organic solvent (e.g., methanol or acetonitrile) by shaking or sonication.

-

Centrifuge the samples and collect the supernatant.

4. Analysis:

-

Analyze the extracts using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to separate Chloroxuron and its metabolites.

-

For radiolabeled studies, use a radio-scanner to quantify the radioactivity of the separated compounds.

-

Confirm the identity of the metabolites using Mass Spectrometry (MS).

5. Data Analysis:

-

Plot the concentration of Chloroxuron and its metabolites over time.

-

Calculate the degradation rate constant (k) and half-life (DT50) using first-order kinetics.

Photocatalytic Degradation in Aqueous Solution

This protocol is based on studies investigating the photocatalytic degradation of phenylurea herbicides.

1. Catalyst and Reactor Setup:

-

Prepare the photocatalyst, for example, by embedding Titanium Dioxide (TiO₂) into a transparent polymer matrix like polyvinylidene fluoride (PVDF).

-

Place the catalyst in a photoreactor equipped with a UV light source (e.g., a 300W lamp or simulated solar radiation).

2. Degradation Experiment:

-

Prepare an aqueous solution of Chloroxuron of a known concentration.

-

Place the solution in the photoreactor.

-

Irradiate the solution with the UV light source while maintaining a constant temperature and stirring.

-

Collect aliquots of the solution at different time intervals.

3. Sample Analysis:

-

Analyze the collected aliquots using High-Performance Liquid Chromatography coupled to a Mass Spectrometer (HPLC-MS/MS).

-

Use a suitable HPLC column (e.g., C18) and a gradient elution program with solvents like acetonitrile and water (acidified with formic acid).

-

Operate the mass spectrometer in a mode that allows for the identification and quantification of Chloroxuron and its degradation by-products (e.g., electrospray ionization in positive ion mode with MS/MS fragmentation).

4. Data Analysis:

-

Monitor the decrease in the concentration of Chloroxuron and the formation of by-products over time.

-

Determine the degradation kinetics and identify the major transformation products based on their mass spectra and fragmentation patterns.

Conclusion

The environmental degradation of Chloroxuron is a complex process involving both abiotic and biotic pathways. Photodegradation can be rapid under direct sunlight, while hydrolysis is generally a slow process. The primary mechanism for its dissipation in soil is microbial degradation, which proceeds through N-demethylation and subsequent hydrolysis to form 4-(4-chlorophenoxy)aniline. The persistence of Chloroxuron in the environment, as indicated by its half-life, is influenced by various factors such as soil type, moisture, temperature, and microbial activity. A thorough understanding of these degradation pathways and the factors that influence them is essential for the environmental risk assessment of this herbicide. Further research with detailed experimental protocols and under varied environmental conditions will provide more precise quantitative data on its fate and transport in the ecosystem.

References

In-Depth Technical Guide to Chloroxuron-d6: Identifiers, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloroxuron-d6, a deuterated analog of the phenylurea herbicide Chloroxuron. This document is intended for researchers and scientists in analytical chemistry, environmental science, and drug development who utilize isotopically labeled compounds as internal standards for quantitative analysis.

Core Identifiers and Chemical Properties

Below is a summary of the key identifiers for both Chloroxuron and its deuterated form.

| Identifier | Chloroxuron | This compound |

| CAS Number | 1982-47-4[1] | Not Available |

| PubChem CID | 16115 | Not Available |

| Molecular Formula | C₁₅H₁₅ClN₂O₂ | C₁₅H₉D₆ClN₂O₂ |

| Molecular Weight | 290.74 g/mol [1] | Approx. 296.78 g/mol |

| InChI Key | IVUXTESCPZUGJC-UHFFFAOYSA-N | Not Available |

| Canonical SMILES | CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | Not Available |

| Synonyms | N'-(4-(4-chlorophenoxy)phenyl)-N,N-dimethylurea, Tenoran, Norex | Deuterated Chloroxuron |

Experimental Protocols: Synthesis of Phenylurea Herbicides

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general method for the synthesis of deuterated phenylurea herbicides has been described. This process can be adapted for the preparation of this compound.

A patented method outlines the synthesis of phenylurea herbicides and their deuteration-labeled analogs by reacting a corresponding phenyl isocyanate derivative with a dimethylamine salt or a D6-dimethylamine salt in the presence of an organic base[2].

General Synthetic Approach:

-

Preparation of the Isocyanate Intermediate: The synthesis would begin with the appropriate aniline precursor, in this case, 4-(4-chlorophenoxy)aniline. This intermediate is then reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.

-

Reaction with Deuterated Dimethylamine: The resulting isocyanate is then reacted with D6-dimethylamine hydrochloride in the presence of an organic base (e.g., triethylamine) in an appropriate solvent. The D6-dimethylamine serves as the source of the deuterated methyl groups.

-

Purification: The final product, this compound, would then be purified using standard techniques such as crystallization or chromatography to achieve the desired purity for use as an analytical standard.

The use of deuterated internal standards like this compound is crucial for accurate quantification in complex matrices by correcting for matrix effects and variations in sample preparation and instrument response[3].

Logical Relationship of Chloroxuron and Its Deuterated Analog

The following diagram illustrates the relationship between Chloroxuron and this compound, highlighting the key identifiers of the parent compound that are used as a reference for its deuterated analog.

References

Chloroxuron: A Comprehensive Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroxuron, a phenylurea herbicide, has been utilized for the control of broadleaf weeds and annual grasses. This technical guide provides an in-depth toxicological profile and safety assessment of Chloroxuron, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative toxicological data, details relevant experimental methodologies, and visualizes pertinent biological pathways and workflows. While Chloroxuron generally exhibits low acute toxicity, this guide consolidates available data on its various toxicological endpoints to provide a comprehensive overview for handling and research purposes.

Physicochemical Properties

Chloroxuron is an odorless, colorless crystalline solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₅H₁₅ClN₂O₂ |

| Molar Mass | 290.74 g/mol |

| Melting Point | 151-152 °C |

| Water Solubility | 3.7 mg/L at 20 °C |

| Vapor Pressure | 1.8 x 10⁻⁹ mmHg at 20 °C |

| Log P (Octanol-Water Partition Coefficient) | 3.5 |

Toxicological Data

The toxicological data for Chloroxuron are summarized in the following tables, covering acute, sub-chronic, chronic, reproductive, and developmental toxicity.

Table 1: Acute Toxicity of Chloroxuron

| Species | Route of Administration | LD₅₀ / LC₅₀ | Reference |

| Rat (male) | Oral | 3,700 mg/kg | [1] |

| Rat (female) | Oral | 5,400 mg/kg | [1] |

| Dog | Oral | >10,000 mg/kg | [1] |

| Rabbit | Dermal | >10,000 mg/kg | [2] |

| Rat | Inhalation | >1.35 mg/L (6 hours) |

Table 2: Sub-chronic and Chronic Toxicity of Chloroxuron

| Species | Duration | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Dog | 90 days | Oral | 15 mg/kg/day | - | No adverse effects observed | |

| Rat | 2 years | Dietary | - | - | Data not available | |

| Mouse | 2 years | Dietary | - | - | Data not available |

Table 3: Reproductive and Developmental Toxicity of Chloroxuron

| Species | Study Type | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Rat | Two-Generation Reproduction | 10 ppm (dietary) | 100 ppm (dietary) | Reduced pup weights | [3] |

| Rat | Developmental | 25 mg/kg/day (maternal toxicity) | 125 mg/kg/day (maternal toxicity) | Enlarged spleens in dams | |

| Rat | Developmental | 125 mg/kg/day (developmental toxicity) | - | No developmental effects observed |

Genotoxicity

Carcinogenicity

There is no definitive classification of Chloroxuron's carcinogenicity by major regulatory bodies such as the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP). However, it has been noted that under certain conditions, Chloroxuron can form dimethylnitrosamine, a known carcinogen. Standard carcinogenicity bioassays in rodents, as described in section 6, are required to fully evaluate its carcinogenic potential.

Mechanism of Action and Signaling Pathways

Herbicidal Mechanism of Action

The primary mechanism of action of Chloroxuron as a herbicide is the inhibition of photosynthesis in target plant species. It specifically blocks the electron transport chain at photosystem II, thereby disrupting the plant's ability to produce energy and leading to its death.

Potential Mammalian Signaling Pathway Perturbation

While the primary toxic mechanism in mammals is not fully elucidated, some phenylurea herbicides have been shown to possess endocrine-disrupting properties. An in vitro study screening 200 pesticides found that Chloroxuron exhibited both estrogenic and antiandrogenic activities. This suggests a potential interaction with nuclear hormone receptors.

Based on the findings for other phenylurea compounds and the in vitro data for Chloroxuron, a hypothesized signaling pathway involving the androgen receptor (AR) is presented below. As an antagonist, Chloroxuron may competitively bind to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This can disrupt the normal downstream signaling cascade that regulates the expression of androgen-responsive genes.

Caption: Hypothesized mechanism of Chloroxuron as an androgen receptor antagonist.

Experimental Protocols

Detailed experimental protocols for toxicological studies are extensive. The following provides an overview of the principles and methodologies for key experiments based on OECD guidelines, which are the international standard for such studies.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is used to estimate the acute oral toxicity (LD₅₀). The test substance is administered orally to a group of rodents at one of the defined dose levels. The procedure is stepwise, using a minimum number of animals per step. Observations of effects and mortality are made, and the results are used to classify the substance according to its toxicity.

Caption: Workflow for acute oral toxicity testing according to OECD guideline 423.

Two-Generation Reproductive Toxicity (OECD 416)

This study is designed to provide information on the effects of a test substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, lactation, and weaning, as well as the growth and development of the offspring. The test substance is administered to parental (P) animals for a specified period before mating, during mating, and for females, throughout gestation and lactation. The first-generation (F1) offspring are then selected and administered the test substance and their reproductive capability is assessed to produce a second generation (F2).

Caption: Workflow for a two-generation reproductive toxicity study (OECD 416).

In Vitro Chromosomal Aberration Test (OECD 473)

This assay is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells. Cell cultures (e.g., Chinese hamster ovary (CHO) cells or human lymphocytes) are exposed to the test substance, with and without metabolic activation (S9 mix). After a suitable treatment period, the cells are treated with a metaphase-arresting substance, harvested, and chromosome preparations are made. Metaphase cells are analyzed microscopically for chromosomal aberrations.

Caption: Workflow for an in vitro chromosomal aberration test (OECD 473).

Safety Information and Handling

Hazard Statements:

-

Harmful if swallowed.

-

May cause an allergic skin reaction.

-

Very toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Avoid release to the environment.

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.

-

In case of fire: Use water spray, foam, dry chemical, or carbon dioxide.

Conclusion

Chloroxuron exhibits low acute toxicity via oral and dermal routes. The available data from a two-generation reproductive toxicity study in rats suggests that adverse effects on offspring occur at doses that also induce parental toxicity. There is a lack of publicly available data on the carcinogenicity and in vivo genotoxicity of Chloroxuron. In vitro evidence suggests that Chloroxuron may have endocrine-disrupting properties through interaction with the estrogen and androgen receptors, but further in vivo studies are needed to confirm these effects and establish their toxicological relevance. Researchers and professionals should handle Chloroxuron with appropriate personal protective equipment and be mindful of its potential for environmental contamination.

References

Spectral data for Chloroxuron, including NMR and mass spectrometry.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for the phenylurea herbicide Chloroxuron. It includes available mass spectrometry and Nuclear Magnetic Resonance (NMR) data, detailed experimental protocols for analysis, and a visualization of its mechanism of action. This document is intended to serve as a comprehensive resource for professionals engaged in the analysis and study of this compound.

Mass Spectrometry Data

Mass spectrometry is a key analytical technique for the identification and quantification of Chloroxuron. Below are summaries of data obtained through various mass spectrometry methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: GC-MS Spectral Data for Chloroxuron [1]

| m/z | Interpretation |

| 290 | Molecular Ion [M]⁺ |

| 245 | [M - C₂H₅N]⁺ |

| 142 | [ClC₆H₄OC₆H₅]⁺ |

Table 2: LC-MS/MS Spectral Data for Chloroxuron [1]

| Parameter | Value |

| Precursor Ion (m/z) | 291.0893 [M+H]⁺ |

| Ionization Mode | Positive |

| Major Fragment Ions (m/z) | 246.0317, 218.036, 164.0943, 118.0649, 256.1208, 220.0329, 164.0928 |

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of Chloroxuron. While specific, publicly available ¹H NMR spectral data with chemical shifts and coupling constants for Chloroxuron is limited, information regarding the presence of ¹³C NMR data exists.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum for Chloroxuron is available through copyrighted databases from providers such as John Wiley & Sons, Inc.[1]. Due to copyright restrictions, the spectral data is not reproduced here. Researchers requiring this data are advised to consult these commercial spectral libraries.

¹H NMR Spectroscopy

Experimental Protocols

The following sections detail generalized experimental methodologies for the analysis of Chloroxuron using NMR and LC-MS/MS, based on common practices for phenylurea herbicides.

NMR Spectroscopy Protocol (General)

This protocol outlines the general steps for preparing a sample of Chloroxuron for NMR analysis.

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of a Chloroxuron analytical standard.

-

Dissolve the sample in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)) in a clean, dry vial. Chloroxuron is soluble in chloroform and dimethylformamide[1].

-

Ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final volume in the NMR tube should be approximately 0.6-0.7 mL.

-

-

Instrumental Analysis :

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard acquisition parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and aliphatic protons, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

LC-MS/MS Protocol

This protocol provides a detailed methodology for the analysis of Chloroxuron using Liquid Chromatography-Tandem Mass Spectrometry.

-

Sample Preparation (e.g., from a soil matrix) :

-

Extraction : Extract a known weight of the sample (e.g., 10 g) with a suitable organic solvent such as acetonitrile. Sonication can be used to improve extraction efficiency.

-

Clean-up : A solid-phase extraction (SPE) step is often employed to remove interfering matrix components. A C18 or polymeric sorbent cartridge can be used.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.

-

Elute the analyte of interest with a stronger solvent like acetonitrile or methanol.

-

-

Reconstitution : Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

-

-

Instrumental Analysis :

-

Liquid Chromatography (LC) :

-

Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm particle size) is commonly used for the separation of phenylurea herbicides[1].

-

Mobile Phase : A gradient elution using a mixture of water (often with a small amount of formic acid or ammonium formate to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol.

-

Flow Rate : A typical flow rate would be in the range of 0.2-0.4 mL/min.

-

Injection Volume : 5-10 µL.

-

-

Mass Spectrometry (MS/MS) :

-

Ion Source : Electrospray ionization (ESI) in positive ion mode is generally preferred for phenylurea herbicides.

-

Analysis Mode : Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions.

-

MRM Transitions :

-

Quantifier: The transition that gives the most intense signal.

-

Qualifier: A second transition to confirm the identity of the analyte.

-

-

Optimization : The collision energy and other MS parameters should be optimized for Chloroxuron by infusing a standard solution into the mass spectrometer.

-

-

Visualization of Mechanism of Action

Chloroxuron, like other phenylurea herbicides, acts by inhibiting photosynthesis. Specifically, it blocks the electron transport chain in Photosystem II (PSII). The following diagram illustrates this signaling pathway.

Caption: Inhibition of electron transport in Photosystem II by Chloroxuron.

The following diagram illustrates a general experimental workflow for the analysis of Chloroxuron.

Caption: General workflow for the analysis of Chloroxuron.

References

Methodological & Application

Application Notes and Protocols for the Use of Chloroxuron-d6 as an Internal Standard in Pesticide Residue Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Isotope-Labeled Internal Standards in Accurate Quantification

In the field of pesticide residue analysis, achieving accurate and reliable quantification is paramount for ensuring food safety, environmental protection, and human health. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity. However, the complexity of sample matrices (e.g., soil, water, food products) can introduce significant variability and errors, primarily through a phenomenon known as the "matrix effect."[1] The matrix effect, caused by co-eluting endogenous components, can lead to ion suppression or enhancement, thereby affecting the accuracy of quantification.[1]

To compensate for these matrix-induced variations and other potential errors during sample preparation and analysis, the use of a stable isotope-labeled internal standard (IS) is a widely accepted and highly effective strategy.[2][3] A deuterated internal standard, such as Chloroxuron-d6, is an ideal choice for the quantitative analysis of the herbicide Chloroxuron.[2] this compound is chemically identical to Chloroxuron, with the only difference being the substitution of six hydrogen atoms with deuterium atoms. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.

Key Advantages of Using this compound:

-

Correction for Matrix Effects: As this compound co-elutes with the native Chloroxuron, it experiences the same degree of ion suppression or enhancement, allowing for accurate normalization of the analyte signal.

-

Compensation for Sample Loss: Any loss of the analyte during sample extraction, cleanup, and injection is mirrored by the internal standard, ensuring that the analyte-to-internal standard ratio remains constant.

-

Improved Precision and Accuracy: By accounting for variations in the analytical process, the use of an isotope-labeled internal standard significantly improves the precision and accuracy of the quantitative results.

Experimental Protocols

The following protocols provide a general framework for the analysis of Chloroxuron in various matrices using this compound as an internal standard. Optimization may be required for specific sample types and instrumentation.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of food and environmental matrices.

Materials:

-

Homogenized sample (e.g., fruit, vegetable, soil)

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

Acetonitrile (ACN)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Centrifuge and centrifuge tubes (50 mL)

Protocol:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Cap and shake vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a clean tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate for dispersive solid-phase extraction (d-SPE) cleanup.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical LC Conditions:

-

Column: A C18 reversed-phase column is commonly used for phenylurea herbicides.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min

-

Injection Volume: 5-20 µL

-

Column Temperature: 30-40 °C

Typical MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for both Chloroxuron and this compound need to be determined by direct infusion of the individual standards. The transition for this compound will have a higher m/z for the precursor and corresponding product ions due to the deuterium labeling.

Quantitative Data Summary

The following table presents typical performance data expected for a validated LC-MS/MS method for the analysis of Chloroxuron using this compound as an internal standard. These values are illustrative and may vary depending on the matrix, instrumentation, and specific method parameters.

| Parameter | Typical Value | Description |

| Limit of Quantification (LOQ) | 0.1 - 10 µg/kg | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |

| Limit of Detection (LOD) | 0.03 - 3 µg/kg | The lowest concentration of the analyte that can be reliably detected. |

| Recovery | 80 - 110% | The percentage of the analyte that is recovered through the entire analytical process. The use of an internal standard helps to correct for variations in recovery. |

| Precision (RSD) | < 15% | The relative standard deviation, which indicates the precision of repeated measurements. |

| Linearity (r²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a range of concentrations. |

| Matrix Effect | Corrected by IS | The use of this compound is intended to compensate for ion suppression or enhancement caused by the sample matrix. |

Visualizations

Experimental Workflow

Caption: General workflow for pesticide residue analysis using an internal standard.

Logical Relationship of Internal Standard Correction

Caption: How this compound corrects for analytical variability and matrix effects.

References

Quantitative analysis of Chloroxuron in environmental samples using LC-MS/MS and Chloroxuron-d6.

Application Note: Quantitative Analysis of Chloroxuron in Environmental Samples by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Chloroxuron, a phenylurea herbicide, in environmental water and soil samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and an isotopically labeled internal standard, Chloroxuron-d6, to ensure accuracy and precision. Sample preparation involves Solid-Phase Extraction (SPE) for water samples and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction for soil samples. The described LC-MS/MS method, operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and achieves low limits of detection, making it suitable for environmental monitoring programs.

Introduction

Chloroxuron is a selective herbicide used for pre- and post-emergence control of broadleaf weeds and annual grasses in various crops.[1] Its potential for runoff from agricultural areas into water bodies and persistence in soil necessitates sensitive and reliable monitoring methods to assess environmental contamination and ensure compliance with regulatory limits.[1]

LC-MS/MS is a powerful analytical technique for environmental analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it effectively compensates for variations in sample matrix effects, extraction recovery, and instrument response. This note provides a comprehensive protocol for sample preparation and LC-MS/MS analysis of Chloroxuron in environmental matrices.

Experimental

Reagents and Standards

-

Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid, ammonium formate, anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl). All reagents should be of analytical grade or higher.

-

Analytical Standards: Chloroxuron (≥98% purity) and this compound (isotopic purity ≥99%).

-

Standard Solutions: Stock solutions of Chloroxuron and this compound were prepared in methanol at 1 mg/mL. Working standard solutions and calibration standards were prepared by serial dilution in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

Sample Preparation

2.2.1. Water Sample Preparation (SPE)

-

Filtration: Filter water samples (e.g., 500 mL) through a 0.7-µm glass-fiber filter to remove suspended solids.[4]

-

Spiking: Spike the filtered sample with the internal standard (this compound) at an appropriate concentration.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 500 mg) sequentially with 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

Washing: Wash the cartridge with 5 mL of water to remove interferences.

-

Drying: Dry the cartridge under vacuum for 10-15 minutes.

-

Elution: Elute the analytes from the cartridge with 10 mL of acetonitrile or a suitable solvent mixture.

-

Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

2.2.2. Soil Sample Preparation (QuEChERS)

-

Homogenization: Homogenize the soil sample to ensure uniformity. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Spiking: Spike the sample with the internal standard (this compound).

-

Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Vortex immediately for 1 minute to prevent the formation of salt clumps.

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing appropriate sorbents to remove interferences.

-

Final Preparation: Centrifuge again, take the final extract, and dilute as necessary with the mobile phase before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Liquid Chromatography Conditions

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| Gradient | 10% B to 95% B in 8 min, hold for 2 min, re-equilibrate |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

The specific MRM transitions for Chloroxuron and its deuterated internal standard were optimized for maximum sensitivity.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry Methods Utilizing Chloroxuron-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of compounds. By introducing a known amount of an isotopically labeled version of the analyte, such as Chloroxuron-d6, as an internal standard, this method corrects for sample matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantitative analysis of the phenylurea herbicide Chloroxuron in various matrices using IDMS with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Phenylurea herbicides are widely used in agriculture and their residues in food and environmental samples are of regulatory concern. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving the high accuracy and precision required for regulatory compliance and risk assessment. Deuterated internal standards, such as Diuron-d6, are commonly used in multi-residue pesticide analysis to enhance linearity, reduce matrix effects, and improve recovery for their corresponding native compounds.[1]

Principle of the Method

The fundamental principle of this method is the addition of a known quantity of this compound to the sample prior to extraction and analysis. This compound is chemically identical to the native Chloroxuron but has a different mass due to the presence of six deuterium atoms. During sample preparation and LC-MS/MS analysis, any loss of analyte will be accompanied by a proportional loss of the internal standard. The concentration of the native Chloroxuron is determined by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard. This ratio is then used to calculate the analyte concentration based on a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard. This approach effectively compensates for variations in extraction efficiency and instrumental drift, leading to highly reliable quantitative results.

Experimental Protocols

Apparatus and Reagents

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for the separation of phenylurea herbicides.[2]

-

Syringe filters (0.22 µm).

-

Standard laboratory glassware and equipment (e.g., volumetric flasks, pipettes, vials).

-

Centrifuge.

-

Vortex mixer.

-

-

Reagents:

-

Chloroxuron (analytical standard).

-

This compound (internal standard).

-

Acetonitrile (LC-MS grade).

-

Methanol (LC-MS grade).

-

Water (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Ammonium formate (LC-MS grade).

-

QuEChERS extraction salts and dispersive SPE sorbents (e.g., magnesium sulfate, PSA, C18).

-

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Chloroxuron and this compound in methanol.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to obtain intermediate stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the Chloroxuron intermediate stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to achieve the desired concentration range (e.g., 0.1 - 100 ng/mL).

-

Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the this compound intermediate stock solution with the same solvent mixture. This solution will be added to all samples, blanks, and calibration standards.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for the extraction of pesticide residues from various food matrices.[3][4]

-

Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable sample).

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a portion of the acetonitrile supernatant (e.g., 6 mL) to a d-SPE tube containing magnesium sulfate and primary secondary amine (PSA) sorbent. For matrices with high fat content, C18 sorbent can also be included.

-

Vortex for 30 seconds.

-

-

Second Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.

-

Fortification with Internal Standard: Transfer the cleaned extract into a new tube. Add a known volume of the this compound internal standard spiking solution.

-

Final Preparation: The extract is now ready for LC-MS/MS analysis. If necessary, it can be filtered through a 0.22 µm syringe filter before injection.

LC-MS/MS Parameters

The following are typical starting parameters that may require optimization for a specific instrument and application.

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[2]

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for Chloroxuron and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer. The most intense and specific transitions should be selected for quantification and confirmation.

-

Ion Source Parameters: These will need to be optimized for the specific instrument but will include settings for capillary voltage, source temperature, desolvation gas flow, and cone gas flow.

-

Data Presentation

Table 1: Example MRM Transitions for Chloroxuron and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Chloroxuron | To be determined | To be determined | To be determined | To be optimized |

| This compound | To be determined | To be determined | N/A | To be optimized |

Note: The exact m/z values need to be experimentally determined.

Table 2: Example Calibration Curve Data

| Calibration Level | Chloroxuron Conc. (ng/mL) | This compound Conc. (ng/mL) | Peak Area Ratio (Chloroxuron/Chloroxuron-d6) |

| 1 | 0.1 | 50 | Measured Value |

| 2 | 0.5 | 50 | Measured Value |

| 3 | 1.0 | 50 | Measured Value |

| 4 | 5.0 | 50 | Measured Value |

| 5 | 10.0 | 50 | Measured Value |

| 6 | 50.0 | 50 | Measured Value |

| 7 | 100.0 | 50 | Measured Value |

Experimental Workflow Diagram

Caption: Workflow for the quantitative analysis of Chloroxuron using IDMS with this compound.

Signaling Pathways

This analytical method focuses on the quantification of an exogenous compound (herbicide) and does not directly probe endogenous signaling pathways. The toxicological effects of phenylurea herbicides may involve various cellular pathways, but the description of these is beyond the scope of this analytical protocol. The primary application is for residue analysis in food safety and environmental monitoring. Studies have investigated the degradation of phenylurea herbicides, which involves processes like hydroxylation, demethylation, and dechlorination.

References

Sample preparation techniques for analyzing Chloroxuron in soil and water matrices.

Introduction

Chloroxuron is a phenylurea herbicide used to control broadleaf weeds and annual grasses in various agricultural settings. Its presence in soil and water matrices is a significant environmental concern, necessitating robust and reliable analytical methods for its detection and quantification. This document provides detailed application notes and experimental protocols for the sample preparation of soil and water samples prior to the analysis of Chloroxuron. The methods described herein are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring.

Analysis in Soil Matrices

The recommended method for the extraction of Chloroxuron from soil is the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. This technique offers high recovery rates and is suitable for multi-residue analysis.

Quantitative Data Summary

The following table summarizes the typical performance data for the QuEChERS method for the analysis of phenylurea herbicides, including Chloroxuron, in soil.

| Parameter | Value | Reference |

| Recovery | 70-120% | [1] |

| Relative Standard Deviation (RSD) | ≤ 19% | [1] |

| Limit of Detection (LOD) | 0.005 - 0.01 mg/kg | [2] |

| Limit of Quantification (LOQ) | 0.01 mg/kg | [2] |

Experimental Protocol: QuEChERS for Soil

This protocol is based on the Association of Official Analytical Chemists (AOAC) official method 2007.01.[1]

Materials and Reagents:

-

Soil sample

-

Deionized water

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Sodium acetate (NaOAc)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL centrifuge tubes

-

15 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Extraction: a. Weigh 10 g of homogenized, moist soil into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile to the tube. c. Add the appropriate buffering salts (e.g., 4 g MgSO₄ and 1 g NaOAc for the AOAC method). d. Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction of Chloroxuron into the acetonitrile. e. Centrifuge at ≥3000 rcf for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer the acetonitrile supernatant (upper layer) to a 15 mL centrifuge tube containing PSA and C18 sorbents (e.g., 400 mg PSA and 400 mg C18). b. Cap the tube and vortex for 30 seconds. c. Centrifuge at a high speed (e.g., 10,000 rcf) for 5 minutes to pellet the sorbent material. d. The resulting supernatant is ready for analysis by a suitable analytical instrument, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow: QuEChERS for Soil

Caption: QuEChERS workflow for Chloroxuron analysis in soil.

Analysis in Water Matrices

For the analysis of Chloroxuron in water, two primary methods are recommended: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

SPE is a highly efficient method for the pre-concentration and cleanup of water samples, offering good recoveries and low detection limits.

The following table summarizes typical performance data for the SPE method for the analysis of phenylurea herbicides in water.

| Parameter | Value | Reference |

| Recovery | 87.8 - 103.7% | |

| Relative Standard Deviation (RSD) | < 13% | |

| Limit of Detection (LOD) | ~1 ng/L | |

| Limit of Quantification (LOQ) | 0.3 µg L⁻¹ |

Materials and Reagents:

-

Water sample

-

Methanol, HPLC grade

-

Deionized water

-

C18 SPE cartridges

-

SPE vacuum manifold

Procedure:

-

Cartridge Conditioning: a. Pass 5 mL of methanol through the C18 SPE cartridge. b. Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.

-

Sample Loading: a. Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Rinsing: a. Wash the cartridge with 5 mL of deionized water to remove any interfering substances. b. Dry the cartridge under vacuum for 10-15 minutes.

-

Elution: a. Elute the retained Chloroxuron from the cartridge with a small volume of a suitable organic solvent, such as acetonitrile or methanol (e.g., 2 x 3 mL). b. The eluate can then be concentrated and analyzed by HPLC-UV or LC-MS/MS.

Caption: SPE workflow for Chloroxuron analysis in water.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for extracting analytes from aqueous samples into an immiscible organic solvent.

The following table summarizes performance data for the LLE method for the analysis of phenylurea herbicides in water.

| Parameter | Value | Reference |

| Recovery | 76 - 98% (ground water), 89 - 112% (tap water) | |

| Relative Standard Deviation (RSD) | ≤ 6% (ground water), ≤ 10% (tap water) | |

| Limit of Quantification (LOQ) | Sufficient to reach 0.1 µg/L with preconcentration |

Materials and Reagents:

-

Water sample

-

Dichloromethane (DCM), HPLC grade

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Separatory funnel

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Extraction: a. Place a known volume of the water sample (e.g., 500 mL) into a separatory funnel. b. Add a portion of dichloromethane (e.g., 50 mL). c. Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. d. Allow the layers to separate and collect the lower organic layer. e. Repeat the extraction two more times with fresh portions of dichloromethane.

-

Drying and Concentration: a. Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water. b. Concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen. c. The concentrated extract is then ready for instrumental analysis.

Caption: LLE workflow for Chloroxuron analysis in water.

References

Preparation, handling, and storage of Chloroxuron-d6 standard solutions.

This document provides detailed procedures for the preparation, handling, and storage of Chloroxuron-d6 standard solutions for use by researchers, scientists, and drug development professionals. This compound is the deuterated analog of Chloroxuron, a phenylurea herbicide. The protocols outlined below are designed to ensure the accuracy, stability, and safety of the standard solutions.

Introduction

Chloroxuron is a selective pre- and early post-emergence herbicide.[1] Its deuterated form, this compound, is commonly used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, for the quantification of Chloroxuron in various matrices. Accurate preparation and handling of standard solutions are critical for obtaining reliable analytical results.

Properties of Chloroxuron

Understanding the properties of Chloroxuron is essential for the proper handling and storage of its deuterated analog.

| Property | Value |

| Molecular Formula | C₁₅H₁₅ClN₂O₂ |

| Molecular Weight | 290.74 g/mol |

| Physical Appearance | Odorless, colorless powder or white crystals[1] |

| Melting Point | 151-152 °C (304-306 °F)[2] |

| Solubility (at 20 °C) | Acetone: 44 g/kg, Dichloromethane: 106 g/kg, Methanol: 35 g/kg, Toluene: 4 g/kg, Water: 4 mg/L[1] |

| Stability | Very stable under normal conditions; sensitive to light and decomposes under UV light.[1] Hydrolyzed in strong acids and alkalis. |

Preparation of Standard Solutions

This protocol describes the preparation of a 1 mg/mL primary stock solution and subsequent working solutions.

Materials and Equipment

-

This compound (solid)

-

High-purity solvent (e.g., Acetone, Methanol, or Dichloromethane)

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Amber glass vials with PTFE-lined caps

-

Labeling materials

-

Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

Protocol for Preparation of 1 mg/mL Stock Solution

-

Tare the Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

-

Weigh this compound: Accurately weigh the desired amount of this compound solid (e.g., 10 mg).

-

Dissolve: Quantitatively transfer the weighed this compound to a volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution).

-

Add Solvent: Add a small amount of the chosen solvent to the flask to dissolve the solid.

-

Sonicate (if necessary): If the solid does not dissolve readily, sonicate the flask for a few minutes.

-

Bring to Volume: Once the solid is completely dissolved, bring the solution to the final volume with the solvent.

-

Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Transfer and Label: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.

Protocol for Preparation of Working Solutions

Working solutions can be prepared by diluting the stock solution to the desired concentration using the appropriate solvent.

-

Calculate Dilution: Determine the volume of the stock solution required to prepare the desired concentration of the working solution.

-

Pipette Stock Solution: Using a calibrated pipette, transfer the calculated volume of the stock solution into a volumetric flask.

-

Dilute with Solvent: Dilute the stock solution to the final volume with the solvent.

-

Mix and Store: Mix the solution thoroughly and transfer it to a labeled amber vial for storage.

Handling and Safety Precautions

Chloroxuron and its deuterated analog require careful handling to minimize exposure and ensure safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Spill Response: In case of a spill, do not touch the spilled material. For small spills, absorb with sand or other noncombustible absorbent material and place it into containers for later disposal.

-

Disposal: Dispose of waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations.

Storage of Standard Solutions

Proper storage is crucial to maintain the stability and integrity of this compound standard solutions.

| Storage Condition | Recommendation |

| Temperature | Store in a cool, dry, and well-ventilated place. Refrigeration at 2-8 °C is recommended for long-term storage. |

| Light | Protect from light, as Chloroxuron is light-sensitive and can be decomposed by UV light. Store solutions in amber glass vials. |

| Container | Use tightly closed containers, preferably with PTFE-lined caps, to prevent solvent evaporation and contamination. |

Experimental Workflow Diagrams

The following diagrams illustrate the key processes for handling this compound standard solutions.

Caption: Workflow for preparing this compound standard solutions.

Caption: Key considerations for handling and storing this compound.

References

Application Notes and Protocols for the Analysis of Chloroxuron in Complex Food Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroxuron is a phenylurea herbicide used to control broadleaf weeds in various agricultural settings. Due to its potential for persistence in the environment and accumulation in the food chain, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Chloroxuron in a variety of food commodities. To ensure food safety and compliance with these regulations, sensitive and reliable analytical methods for the detection and quantification of Chloroxuron in complex food matrices are essential.

These application notes provide detailed protocols for the analysis of Chloroxuron in food samples using various analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Additionally, an overview of the Enzyme-Linked Immunosorbent Assay (ELISA) as a rapid screening tool is presented. The widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation is also described in detail.

Analytical Methods Overview